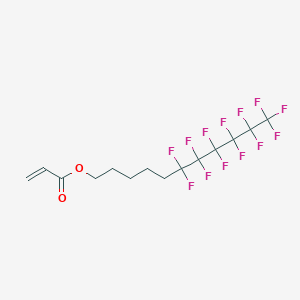

1H,1H,2H,2H,3H,3H,4H,4H,5H,5H-Perfluoroundecyl acrylate

Descripción general

Descripción

1H,1H,2H,2H,3H,3H,4H,4H,5H,5H-Perfluoroundecyl acrylate is a specialized acrylate compound characterized by its unique perfluorinated carbon chain. This compound is known for its low surface energy, high thermal stability, and chemical inertness, making it valuable in various industrial applications .

Mecanismo De Acción

Target of Action

1H,1H,2H,2H,3H,3H,4H,4H,5H,5H-Perfluoroundecyl acrylate is a type of acrylate monomer .

Mode of Action

The compound interacts with surfaces to modify their properties. It is often used to create superhydrophobic-superoleophilic membranes . The fluorine moieties in the compound are responsible for the superhydrophobic property of the as-deposited films .

Biochemical Pathways

Its superhydrophobic and superoleophilic properties can be utilized in various applications, such as oil-water separation .

Pharmacokinetics

It is primarily used in materials science applications .

Result of Action

The primary result of the action of this compound is the creation of surfaces that are both superhydrophobic (water-repelling) and superoleophilic (oil-attracting). This unique combination of properties allows for efficient oil-water separation .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors such as temperature, humidity, and the presence of other chemicals. Specific details would depend on the exact conditions and the nature of the surface being modified .

Análisis Bioquímico

Biochemical Properties

1H,1H,2H,2H,3H,3H,4H,4H,5H,5H-Perfluoroundecyl acrylate plays a significant role in biochemical reactions due to its fluorinated structure, which imparts unique hydrophobic and lipophobic properties. This compound interacts with various enzymes, proteins, and other biomolecules, primarily through non-covalent interactions such as van der Waals forces and hydrophobic interactions. These interactions can influence the activity and stability of enzymes and proteins, potentially altering their biochemical functions .

Cellular Effects

The effects of this compound on cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s hydrophobic nature allows it to integrate into cell membranes, potentially disrupting membrane integrity and affecting membrane-associated proteins and receptors. This disruption can lead to changes in cell signaling and metabolic pathways, ultimately impacting cell viability and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The fluorinated segments of the compound can interact with hydrophobic pockets of proteins and enzymes, leading to inhibition or activation of their functions. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, but prolonged exposure can lead to gradual degradation, affecting its efficacy and impact on cells. Long-term studies in vitro and in vivo have demonstrated that the compound can have lasting effects on cellular processes, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its beneficial effects on cellular processes. At high doses, the compound can induce toxic effects, including cellular damage, inflammation, and organ dysfunction. Threshold effects have been observed, where a specific dosage range elicits a significant biological response, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can affect metabolic flux and alter metabolite levels, influencing cellular energy production and biosynthetic processes. Enzymes such as cytochrome P450s and esterases play a crucial role in the metabolism of this compound, leading to the formation of intermediate metabolites that can further interact with cellular components .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and within intracellular compartments. Its hydrophobic nature allows it to accumulate in lipid-rich regions, affecting its localization and concentration within cells .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the endoplasmic reticulum, mitochondria, or lysosomes, where it can exert its effects on cellular functions. The localization of the compound within these subcellular structures can impact its activity and interactions with other biomolecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1H,1H,2H,2H,3H,3H,4H,4H,5H,5H-Perfluoroundecyl acrylate typically involves the reaction of perfluoroundecanol with acryloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The reaction is typically conducted in a solvent such as dichloromethane, and the product is purified through distillation or recrystallization .

Análisis De Reacciones Químicas

Types of Reactions: 1H,1H,2H,2H,3H,3H,4H,4H,5H,5H-Perfluoroundecyl acrylate primarily undergoes polymerization reactions due to the presence of the acrylate group. It can also participate in radical and ionic polymerization reactions .

Common Reagents and Conditions:

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.

Radical Polymerization: Conducted in the presence of radical initiators at elevated temperatures.

Ionic Polymerization: Requires the use of catalysts such as Lewis acids.

Major Products: The primary products formed from these reactions are polymers and copolymers with unique properties such as hydrophobicity and oleophobicity, making them suitable for coatings and surface treatments .

Aplicaciones Científicas De Investigación

1H,1H,2H,2H,3H,3H,4H,4H,5H,5H-Perfluoroundecyl acrylate has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of specialized polymers and copolymers with unique surface properties.

Biology: Employed in the development of biomaterials with non-stick properties.

Medicine: Investigated for use in medical devices and coatings to prevent biofouling.

Industry: Utilized in the production of superhydrophobic and oleophobic coatings for textiles, electronics, and other materials

Comparación Con Compuestos Similares

- 1H,1H,2H,2H-Perfluorodecyl acrylate

- 1H,1H,2H,2H-Perfluorooctyl acrylate

- 1H,1H,2H,2H-Perfluorododecyl acrylate

Comparison: 1H,1H,2H,2H,3H,3H,4H,4H,5H,5H-Perfluoroundecyl acrylate is unique due to its longer perfluorinated chain compared to similar compounds. This results in enhanced hydrophobic and oleophobic properties, making it more effective in applications requiring extreme repellency .

Actividad Biológica

1H,1H,2H,2H,3H,3H,4H,4H,5H,5H-Perfluoroundecyl acrylate (PFDA) is a fluorinated acrylate compound known for its unique properties such as low surface energy and high hydrophobicity. These characteristics make it an attractive candidate for various applications in biomedical fields, particularly in drug delivery systems and coatings for medical devices. This article reviews the biological activity of PFDA, focusing on its interactions with biological systems and potential applications.

PFDA is a perfluorinated compound characterized by a long carbon chain with fluorine substituents. Its structure imparts significant stability and resistance to degradation. The compound can be synthesized through free radical polymerization techniques and is often used to create nanoparticles or thin films for biomedical applications.

1. Cellular Interactions

Research indicates that PFDA exhibits low cytotoxicity towards various cell lines. In a study evaluating the uptake of poly(perfluorodecyl acrylate) nanoparticles (PFDL), it was found that these nanoparticles could penetrate the blood-brain barrier (BBB) without inducing significant inflammatory responses in rodent models. The study highlighted that PFDL nanoparticles could be used as carriers for neuroprotective agents in the treatment of traumatic brain injury (TBI) .

2. Antifouling Properties

PFDA has demonstrated effective antifouling characteristics when used as a coating material. The unique surface chemistry of PFDA reduces protein adsorption and bacterial adhesion, making it suitable for applications in medical devices where biofouling is a concern. Studies have shown that PFDA-coated surfaces exhibit significantly lower levels of protein adsorption compared to non-fluorinated surfaces .

3. Drug Delivery Systems

The use of PFDA in drug delivery systems has been explored extensively. Its ability to form stable nanoparticles allows for the encapsulation of therapeutic agents while enhancing their bioavailability. In vivo studies have reported that PFDA-based nanoparticles can improve the delivery of drugs across biological barriers such as the BBB .

Case Study 1: Neuroprotective Agent Delivery

A study investigated the application of PFDL nanoparticles for delivering neuroprotective agents to the brain following TBI. The results showed that these nanoparticles effectively crossed the BBB and localized in areas of injury without causing significant toxicity to surrounding tissues .

Case Study 2: Antifouling Coatings

In another study focusing on PFDA as an antifouling agent, surfaces treated with PFDA showed a marked reduction in biofilm formation when exposed to bacterial cultures compared to untreated controls. This property is particularly beneficial for implants and catheters .

Research Findings

Propiedades

IUPAC Name |

6,6,7,7,8,8,9,9,10,10,11,11,11-tridecafluoroundecyl prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F13O2/c1-2-8(28)29-7-5-3-4-6-9(15,16)10(17,18)11(19,20)12(21,22)13(23,24)14(25,26)27/h2H,1,3-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTZIOPYUTZFTHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F13O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000339-61-6 | |

| Record name | 1H,1H,2H,2H,3H,3H,4H,4H,5H,5H-Perfluoroundecyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.